molecular formula C13H12O B8566472 1-(Naphthalen-2-yl)prop-2-en-1-ol

1-(Naphthalen-2-yl)prop-2-en-1-ol

Cat. No. B8566472
M. Wt: 184.23 g/mol
InChI Key: LORCFVPTNMHNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-2-yl)prop-2-en-1-ol is a useful research compound. Its molecular formula is C13H12O and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Naphthalen-2-yl)prop-2-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Naphthalen-2-yl)prop-2-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Naphthalen-2-yl)prop-2-en-1-ol

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

1-naphthalen-2-ylprop-2-en-1-ol

InChI

InChI=1S/C13H12O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h2-9,13-14H,1H2

InChI Key

LORCFVPTNMHNOU-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.8 g of magnesium are covered with 10 ml of absolute tetrahydrofuran. About 1 ml of a solution of 8 g of vinyl bromide in 8 ml of absolute tetrahydrofuran is added dropwise and the reaction is initiated by slight warming. Then, the remainder of the vinyl bromide solution is added dropwise. The mixture is left to react until it reaches room temperature. A solution of 7 g of 2-naphthaldehyde in 50 ml of absolute tetrahydrofuran is then added slowly dropwise, as the temperature rises to 40° C. The reaction is completed within 1 hour. The mixture is then hydrolyzed by the addition with stirring of 20 ml of saturated ammonium chloride solution at 0° C. The residue is filtered and rinsed with ether. The filtrate is diluted with water and extracted twice with ether. The ether extracts are washed with semi-saturated and saturated sodium chloride solution, dried over sodium sulfate and evaporated to yield 1-(2-naphthyl)-2-propen-1-ol which, without further purification, is esterified with cyclopropane carboxylic acid chloride in the process of Example 2. The resulting product is cyclopropane carboxylic acid 1-(2-naphthyl)allyl ester of melting point 30°-32° C.
Quantity
1.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.